molecular formula C8H15NO2 B8415898 Ethyl 2-dimethylaminomethylacrylate

Ethyl 2-dimethylaminomethylacrylate

Cat. No. B8415898
M. Wt: 157.21 g/mol
InChI Key: ARRAXQACCPPUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04074051

Procedure details

Formaldehyde (60 ml of 40% solution) was added to a stirred solution of potassium ethyl malonate (34g) and dimethylamine (40 ml of 26% solution) in water (100 ml) at 15° C. The solution was stirred at laboratory temperature for one hour and then boiled under reflux for one hour. After cooling the solution was extracted with ether and the ether was evaporated to leave the product as a yellow oil. This was distilled to give a clear oil (boiling point 84° C/20 mm).
Quantity
60 mL
Type
reactant
Reaction Step One
Name
potassium ethyl malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=O.[C:3]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:4][C:5]([O-])=O.[K+].[CH3:13][NH:14][CH3:15]>O>[CH3:13][N:14]([CH2:5][C:4](=[CH2:1])[C:3]([O:9][CH2:10][CH3:11])=[O:8])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
C=O
Name
potassium ethyl malonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC.[K+]
Name
Quantity
40 mL
Type
reactant
Smiles
CNC
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred at laboratory temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solution
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether
CUSTOM
Type
CUSTOM
Details
the ether was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C)CC(C(=O)OCC)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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